molecular formula C5H4Cl2N2O2 B1307787 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 73742-45-7

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1307787
CAS RN: 73742-45-7
M. Wt: 195 g/mol
InChI Key: BXVCXZREYQLVTA-UHFFFAOYSA-N
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Description

The compound "5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione" is a chlorinated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The chloro and chloromethyl substituents on the pyrimidine ring indicate that this compound could be a key intermediate in the synthesis of more complex molecules, potentially with biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach is the one-pot three-component reactions, which have been utilized to synthesize 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones using arylglyoxal, amino uracil derivatives, and thiols or malononitrile under microwave heating conditions . Although the specific synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Molecular conformational analysis of similar compounds, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, has been performed using vibrational spectroscopy and DFT quantum chemical calculations. These studies provide insights into the geometrical parameters, potential energy distribution, and non-covalent interactions within the molecule . Such analyses are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

Chlorinated pyrimidine-2,4(3H,5H)-diones have been shown to react with nucleophiles. The structure of these compounds has been confirmed by NMR spectroscopy and X-ray structural analysis . The reactivity of the chloro and chloromethyl groups in 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione would likely follow similar pathways, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyrimidine derivatives can be inferred from related compounds. For instance, vibrational spectral analysis and XRD-structure computation have been used to characterize the properties of similar molecules . Additionally, the reactivity of the chloro and chloromethyl groups towards nucleophiles, as well as the potential for isomerization and non-linear optical properties, have been investigated . These studies provide a foundation for understanding the behavior of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione under various conditions.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione has been used in various chemical synthesis processes. For example, its chlorination leads to the formation of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones, whose structure was confirmed by NMR spectroscopy and X-ray structural analysis. This indicates its potential in synthesizing complex chemical structures (Gudz et al., 2013).

Reactions with Nucleophiles

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione has been observed to undergo reactions with nucleophiles. This property is significant in the context of organic chemistry, where it can be used to create diverse molecular structures through nucleophilic substitution reactions (Gudz et al., 2013).

Derivative Synthesis

The compound is involved in the synthesis of various derivatives. For instance, reactions with 2-chloromethylthiirane afford substituted 1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-diones. Computational calculations have shown that alkylation occurs at the atom N1 of the pyrimidine ring, which is crucial for the synthesis of thietanyl-substituted pyrimidine derivatives (Kataev et al., 2013).

Molecular Conformation and Reactivity Analysis

In a study, the molecular conformation, reactivity, and vibrational spectral analysis of a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, were explored. This includes investigations into non-covalent interactions, bond dissociation energies, and molecular docking studies, which are essential for understanding the chemical properties and potential applications of these compounds (Al-Omary et al., 2017).

Utilization in Organic Synthesis

The compound has been utilized in the synthesis of pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives through a one-pot, efficient process. This showcases its utility in facilitating complex organic synthesis processes (Bazgir et al., 2008).

Safety And Hazards

The safety information for 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione indicates that it is dangerous. The hazard statements include H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCXZREYQLVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400235
Record name 5-chloro-6-chloromethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

73742-45-7
Record name 5-chloro-6-chloromethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-Chloro Methyluracil
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sulfuryl chloride (120 ml) was added dropwise to a suspension of 6-chloromethyluracil (163 g) in acetic acid (500 ml) over 20 minutes at room temperature, and the mixture was stirred for an additional 3 hours at room temperature. The resultant solution was poured into iced water (500 ml), and then precipitated crystals were collected through filtration, to there by obtain 182.3 g of 5-chloro-6-chloromethyluracil (92% yield).
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Synthesis routes and methods III

Procedure details

To a suspension of 6-chloromethyluracil (163 g) in acetic acid (500 ml), sulfuryl chloride (120 ml) was added dropwise at room temperature over 20 minutes, followed by stirring at the same temperature for 3 hours. The reaction mixture was poured into ice water (500 ml), and a crystallized matter was collected by filtration, whereby 182.3 g of the title compound were obtained (yield: 92%).
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163 g
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92%

Synthesis routes and methods IV

Procedure details

Sulfulyl chloride (120 ml) was added dropwise to a suspension of 163 g of 6-chloromethyluracil in 500 ml of acetic acid at room temperature for 20 minutes and stirred at the same temperature for 3 hours. The reaction mixture was poured into ice water (500 ml) and the resulting crystals were collected by filtration to give 182.3 g of 5-chloro-6-chloromethyluracil (yield 92%). The physical properties of this compound are as follows:
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120 mL
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500 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
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5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
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5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
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5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Citations

For This Compound
3
Citations
P Jansa, P Špaček, I Votruba, P Břehová… - Collection of …, 2011 - cccc.uochb.cas.cz
The preparation of several triazolo acyclic nucleosides and triazolo acyclic nucleoside phosphonates is described. The synthetic methodology has been developed as an efficient one-…
Number of citations: 15 cccc.uochb.cas.cz
I Hachiya, M Fukutomi, N Kugisaki, S Shimada… - …, 2017 - jglobal.jst.go.jp
For a review on synthesis of nitrogen-containing heterocycles using conjugate addition reactions of nucleophiles to α, β-unsaturated imines, see:(a) I. Hachiya, I. Mizota, and M. Shimizu, …
Number of citations: 1 jglobal.jst.go.jp
A Foris - researchgate.net
Chemical shifts of protons attached to nitrogen can occur virtually anywhere in solution-sate 1H NMR spectra. Shifts have been reported from negative singledigit to positive high-teen …
Number of citations: 2 www.researchgate.net

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